molecular formula C6H8ClN3O2 B2955722 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride CAS No. 2309446-30-6

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride

Cat. No.: B2955722
CAS No.: 2309446-30-6
M. Wt: 189.6
InChI Key: RJOQAXPJXHOBPZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyrrolo[2,1-c][1,2,4]triazole ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction[_{{{CITATION{{{_1{Synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c]1,2,4 .... The reaction conditions vary depending on the specific synthetic route chosen, but they generally require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions can include derivatives of the original compound, which may have different functional groups or structural modifications

Scientific Research Applications

Chemistry: In chemistry, 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a necroptosis inhibitor, which can help mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers. Its ability to inhibit necroptosis makes it a promising candidate for developing new therapeutic agents.

Medicine: In the medical field, this compound is being explored for its potential use in treating various diseases. Its anti-inflammatory and anti-cancer properties make it a valuable compound for drug development.

Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds: Some similar compounds include other pyrrolo[2,1-c][1,2,4]triazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may have different functional groups or substituents.

Uniqueness: 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride stands out due to its specific structure and reactivity. Its unique properties make it suitable for applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c10-6(11)4-1-5-8-7-3-9(5)2-4;/h3-4H,1-2H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOQAXPJXHOBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1=NN=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309446-30-6
Record name 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid hydrochloride
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